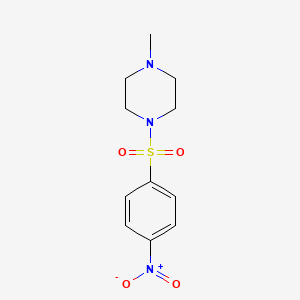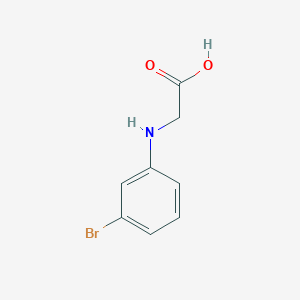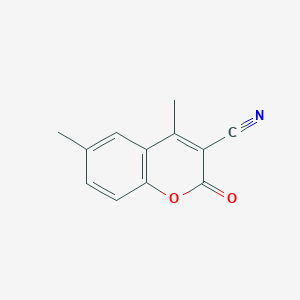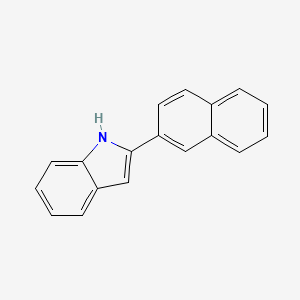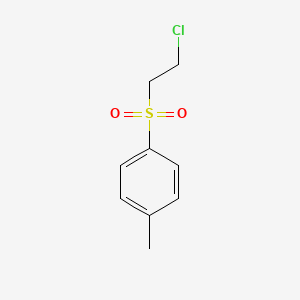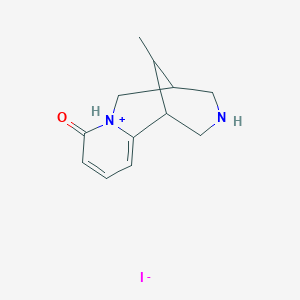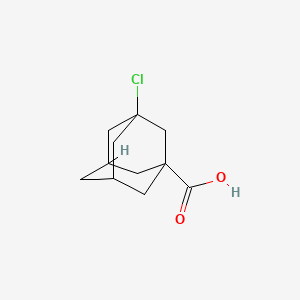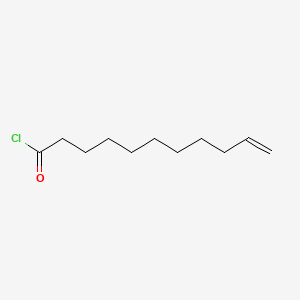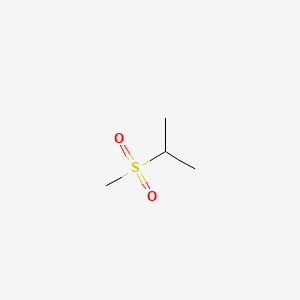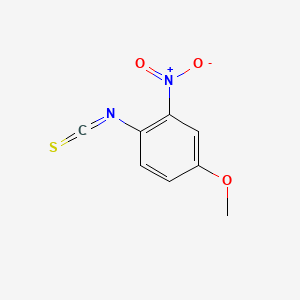
2,7-Dibromodibenzo-P-dioxin
Übersicht
Beschreibung
2,7-Dibromodibenzo-P-dioxin is a chemical compound that contains 24 bonds in total, including 18 non-H bonds, 12 multiple bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, and 2 aromatic ethers .
Synthesis Analysis
The synthesis of 2,7-Dibromodibenzo-P-dioxin has been studied through the thermal reactions of 2,4-dibromophenol (diBP), 2,6-diBP, and 2,4,6-triBP. The major compound produced from the thermal reaction of 2,4-diBP was 2,7-dibromodibenzo-p-dioxin .Molecular Structure Analysis
The molecular structure of 2,7-Dibromodibenzo-P-dioxin consists of 22 atoms, including 6 Hydrogen atoms, 12 Carbon atoms, 2 Oxygen atoms, and 2 Bromine atoms .Chemical Reactions Analysis
The chemical reactions of 2,7-Dibromodibenzo-P-dioxin involve processes of debromination and bromination. The pyrolysis of 2,6-diBP and 2,4,6-triBP produced two major brominated dioxin isomers through direct condensation and a Smiles rearrangement .Physical And Chemical Properties Analysis
2,7-Dibromodibenzo-P-dioxin is described as colorless crystals or a white powder. It is insoluble in water .Wissenschaftliche Forschungsanwendungen
Material Science
“2,7-Dibromodibenzo-P-dioxin” is used in the field of material science. It is part of the Alfa Chemistry Materials product group and is used in the manufacturing of semiconductors .
Environmental Analysis
This compound is often analyzed in environmental studies due to its potential toxicity. It is part of a group of compounds known as dioxins, which are typically analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) techniques .
Toxicity Studies
“2,7-Dibromodibenzo-P-dioxin” is used in toxicity studies. Dioxins, including this compound, are evaluated for their relative toxicity in comparison to the highly toxic 2,3,7,8 tetrachlorodibenzo-p-dioxin (2,3,7,8 TCDD). This is done by calculating a toxicity equivalent (TEQ) value .
Food and Feed Safety
The compound is also relevant in food and feed safety. Maximum levels for dioxins and furans, including “2,7-Dibromodibenzo-P-dioxin”, have been set in Europe for animal feed and numerous foodstuffs, especially of animal origin .
Industrial Emissions
In the context of industrial emissions, “2,7-Dibromodibenzo-P-dioxin” is relevant. Emission regulations in Directive 2010/75/EU are applicable to dioxins, including this compound .
Pyrolysis Studies
“2,7-Dibromodibenzo-P-dioxin” is produced from the thermal reaction of 2,4-diBP, and it is used in pyrolysis studies .
Wirkmechanismus
Target of Action
It is known that dioxins, in general, can interact with various cellular components, potentially disrupting normal cellular functions .
Mode of Action
It is suggested that dioxins, including 2,7-dibromodibenzo-p-dioxin, may act via an intracellular protein (the ahr), which functions as a ligand-dependent transcription factor in partnership with a second protein (arnt) . This interaction can lead to alterations in gene expression that occur at an inappropriate time and/or for an inappropriately long time .
Biochemical Pathways
Dioxins are known to interfere with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
It is suggested that 2,7-dibromodibenzo-p-dioxin has high gastrointestinal absorption and is bbb permeant . It is also suggested to be a CYP1A2 and CYP2C19 inhibitor .
Result of Action
It is known that dioxins can cause a variety of adverse effects, including toxicity, carcinogenicity, and endocrine disruption .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,7-Dibromodibenzo-P-dioxin. For instance, the formation of dioxins can occur during various industrial thermal processes, such as those for brominated flame retardant (BFR) products, e-waste dismantling, metal smelting processes, and waste incineration . The presence of these environmental pollutants can potentially increase the risk of exposure to 2,7-Dibromodibenzo-P-dioxin .
Eigenschaften
IUPAC Name |
2,7-dibromodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2O2/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZRQZSGNKQNMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC3=C(O2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192318 | |
| Record name | Dibenzo(b,e)(1,4)dioxin, 2,7-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromodibenzo-P-dioxin | |
CAS RN |
39073-07-9 | |
| Record name | Dibenzo(b,e)(1,4)dioxin, 2,7-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039073079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo(b,e)(1,4)dioxin, 2,7-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2,7-dibromodibenzo-p-dioxin formed from simpler brominated phenols?
A1: The research paper [] demonstrates that 2,7-dibromodibenzo-p-dioxin (2,7-diBDD) is primarily formed through the pyrolysis of 2,4-dibromophenol. During this process, two molecules of 2,4-dibromophenol undergo a thermal condensation reaction, leading to the formation of 2,7-diBDD. Interestingly, the study also found that 2,7-diBDD can be formed from other brominated phenols like 2,6-dibromophenol and 2,4,6-tribromophenol, albeit through different reaction pathways involving direct condensation and Smiles rearrangement. This highlights the potential for multiple formation pathways of this specific dioxin isomer from various brominated phenol precursors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




